Fluopimomide
Overview
Description
Fluopimomide is a newly developed broad-spectrum fungicide primarily used to control oomycetes and rhizoctonia diseases . It has been registered in China and is included in commercial formulations for use on crops like taro and tomato .
Chemical Reactions Analysis
Fluopimomide has been found to degrade rapidly in taro fields, with residues of the fungicide falling below the limit of quantitation (LOQ) within 14 days post-application . In laboratory conditions, Fluopimomide was found to be highly toxic to second-stage juveniles (J2s) and eggs of Meloidogyne incognita .Scientific Research Applications
Oxidative Stress in Non-Target Organisms
Fluopimomide, an innovative pesticide, has been studied for its impact on non-target organisms, particularly Caenorhabditis elegans, a model animal. Exposure to sublethal doses of fluopimomide caused oxidative stress in C. elegans, affecting growth, behavior, reproduction, and lifespan. This was linked to increased reactive oxygen species generation and impaired antioxidant systems. The study suggests potential toxic effects of fluopimomide even at low concentrations and highlights its impact on the insulin/IGF-1-like signaling pathway in C. elegans (Zhang et al., 2022).
Effect on Plant Pathogens and Growth
In agriculture, fluopimomide serves as a novel acid amide fungicide. Research focusing on its application in soil treated with fluopimomide shows its efficacy in controlling plant pathogens in tomatoes. This treatment had no negative effects on soil bacteria and actinomycetes, reduced disease incidences in tomato plants, and improved plant height and marketable yield. Soil enzyme activity also showed a complex response to fluopimomide treatment (Jiang et al., 2022).
Residue and Risk Assessment in Food Crops
Another important aspect of fluopimomide research is its residue behavior and risk assessment in food crops, such as taro. A study developed a method for detecting fluopimomide residues in taro samples, finding that residues were below the limit of quantitation within 14 days of application. This study provides critical data for establishing maximum residue levels of fluopimomide in taro, considering the long-term dietary risks as negligible (Yang et al., 2021).
Nematicidal Effects on Cucumber Production
Fluopimomide has also been evaluated for its nematicidal effects, particularly against the southern root-knot nematode in cucumber production. It was effective in reducing nematode population densities and root galling, while also enhancing plant height and fruit yield. This makes fluopimomide a promising candidate for environmentally friendly nematode management (Ji et al., 2020).
Integrated Pest Management
Research also delves into the integration of fluopimomide with biological control agents, like Bacillus methylotrophicus TA-1, for managing gray mold in tomatoes. This combination showed a synergistic effect, significantly increasing control efficacy against the pathogen (Ji et al., 2019).
properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF7N2O2/c1-27-13-11(19)9(17)8(10(18)12(13)20)14(26)25-4-7-6(16)2-5(3-24-7)15(21,22)23/h2-3H,4H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJKFZQFTZJKDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF7N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101337425 | |
Record name | Fluopimomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101337425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluopimomide | |
CAS RN |
1309859-39-9 | |
Record name | Fluopimomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309859399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluopimomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101337425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOPIMOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHK7UY7L4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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